1,5-Diazidopentan

Übersicht

Beschreibung

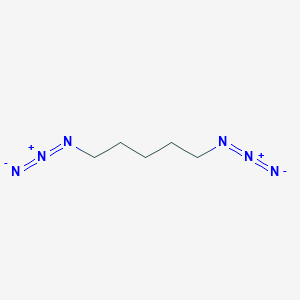

1,5-Diazidopentane is an organic compound with the molecular formula C5H10N6. It is characterized by the presence of two azide groups attached to a pentane chain. This compound is primarily used as a linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes to form stable triazole linkages .

Wissenschaftliche Forschungsanwendungen

1,5-Diazidopentane is used in various scientific research applications, including:

Chemistry: As a linker in click chemistry for the synthesis of complex molecules.

Biology: In bioconjugation and labeling of biomolecules.

Medicine: Potential use in drug delivery systems and diagnostic imaging.

Industry: Used in the synthesis of polymers and materials with specific properties

Wirkmechanismus

- 1,5-Diazidopentane is a compound with two azide groups. Its primary targets are not well-documented in the literature. However, it serves as a linker that can react with alkyne, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) via Click Chemistry to yield a stable triazole linkage .

Target of Action

Biochemische Analyse

Biochemical Properties

1,5-Diazidopentane plays a role in biochemical reactions as a linker molecule. It can be used to link different molecules together, such as proteins or nucleic acids, and can also be used to modify the surface properties of materials . The nature of these interactions is primarily covalent bonding, resulting from the reaction of the azide groups in 1,5-Diazidopentane with alkyne, BCN, or DBCO groups in other molecules .

Molecular Mechanism

The molecular mechanism of 1,5-Diazidopentane primarily involves its role as a linker molecule. It can form stable triazole linkages with other molecules through Click Chemistry . This allows 1,5-Diazidopentane to facilitate the formation of complex biomolecular structures, potentially influencing enzyme activity, gene expression, and other molecular processes.

Metabolic Pathways

It is synthesized via a biosynthetic pathway branching off the tricarboxylic acid cycle . The synthesis requires pyruvate, ammonium molecules, and NADPH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Diazidopentane can be synthesized through the reaction of 1,5-dibromopentane with sodium azide in dimethylformamide (DMF) as a solvent. The reaction mixture is heated at 95°C for 24 hours. After cooling to room temperature, ethyl acetate is added to the mixture .

Reaction:

Br-(CH2)5-Br+2NaN3→N3-(CH2)5-N3+2NaBr

Industrial Production Methods

While specific industrial production methods for 1,5-diazidopentane are not widely documented, the synthesis typically involves large-scale reactions similar to the laboratory methods, with appropriate scaling and safety measures due to the reactive nature of azides.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Diazidopentane undergoes various chemical reactions, including:

Click Chemistry: Reacts with alkynes to form triazole linkages.

Reduction: The azide groups can be reduced to amines.

Substitution: The azide groups can be substituted with other functional groups.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes.

Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.

Substitution: Various nucleophiles can be used to replace the azide groups.

Major Products Formed

Triazoles: Formed through click chemistry.

Amines: Formed through reduction of azide groups.

Substituted Pentanes: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Diazidobutane: Similar structure but with a shorter carbon chain.

1,6-Diazidohexane: Similar structure but with a longer carbon chain.

1,5-Diiodopentane: Similar structure but with iodine atoms instead of azide groups

Uniqueness

1,5-Diazidopentane is unique due to its specific chain length and the presence of two azide groups, which provide versatility in chemical reactions, particularly in click chemistry. Its reactivity and stability make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

1,5-Diazidopentane, also known as cadaverine, is a compound of significant interest due to its diverse biological activities and applications in various fields, including biochemistry and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

Overview of 1,5-Diazidopentane

1,5-Diazidopentane is a linear aliphatic diamine with the chemical formula C5H12N4. It is primarily recognized for its role as a biogenic amine and is involved in various metabolic processes in living organisms. The compound has garnered attention for its potential applications in the synthesis of polymers, as well as its biological implications.

Biological Activity

1. Antimicrobial Properties

Research indicates that 1,5-diazidopentane exhibits antimicrobial activity against various pathogens. A study highlighted that cadaverine can inhibit the growth of certain bacteria by disrupting their cellular processes. The mechanism involves interference with bacterial cell wall synthesis and function, making it a potential candidate for developing new antimicrobial agents .

2. Role in Plant Physiology

In plants, cadaverine serves as a signaling molecule involved in stress responses. It has been shown to enhance tolerance to abiotic stresses such as drought and salinity by modulating osmotic balance and promoting root growth . This property makes it an essential compound in agricultural biotechnology.

3. Neurotransmitter Functions

Cadaverine is also implicated in neurotransmitter activity within the central nervous system. It has been suggested that it may play a role in synaptic plasticity and neuronal survival under stress conditions, indicating its potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1,5-diazidopentane demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of cadaverine. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5 mM for both bacterial strains.

| Bacterial Strain | MIC (mM) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.5 |

Case Study 2: Plant Stress Response

In an experimental setup involving tomato plants subjected to drought conditions, the application of cadaverine resulted in improved plant growth parameters compared to untreated controls. The treated plants showed enhanced root development and greater leaf water retention.

| Treatment | Root Length (cm) | Leaf Water Content (%) |

|---|---|---|

| Control | 15 | 70 |

| Cadaverine (1 mM) | 22 | 85 |

Research Findings

Recent studies have focused on optimizing the biotechnological production of cadaverine using engineered microbial strains. For instance, Corynebacterium glutamicum has been genetically modified to enhance cadaverine production through metabolic engineering approaches. This method has shown promise in achieving higher yields of cadaverine from renewable resources .

Additionally, the enzymatic conversion of L-lysine to cadaverine using whole-cell biocatalysts has been explored extensively. The use of Hafnia alvei as a biocatalyst demonstrated over 94% conversion efficiency under optimized conditions, showcasing the potential for sustainable production methods .

Eigenschaften

IUPAC Name |

1,5-diazidopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447134 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-21-5 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.